6-Bromo-5-methylbenzo[D]thiazol-2-amine chemical structure and physical properties
6-Bromo-5-methylbenzo[D]thiazol-2-amine chemical structure and physical properties
An In-depth Technical Guide to 6-Bromo-5-methylbenzo[D]thiazol-2-amine: Structure, Properties, and Synthetic Strategy
This document provides a comprehensive technical overview of 6-bromo-5-methylbenzo[d]thiazol-2-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its chemical identity, physicochemical properties, a robust synthetic pathway with mechanistic considerations, and its potential within the broader landscape of pharmacologically active benzothiazoles.
The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The benzothiazole core, an aromatic bicyclic system composed of a benzene ring fused to a thiazole ring, is a cornerstone in the development of therapeutic agents.[1] Its unique electronic properties and rigid structure allow it to interact with a diverse range of biological targets. Consequently, benzothiazole derivatives have demonstrated a myriad of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] The strategic placement of substituents on the benzothiazole ring system allows for the fine-tuning of a compound's steric and electronic profile, thereby modulating its biological activity and pharmacokinetic properties. The title compound, 6-bromo-5-methylbenzo[d]thiazol-2-amine, is an exemplar of this principle, featuring substituents that enhance its potential as a valuable synthetic intermediate and a candidate for biological screening.
Compound Profile: 6-Bromo-5-methylbenzo[D]thiazol-2-amine
Chemical Structure and Identification
6-Bromo-5-methylbenzo[d]thiazol-2-amine is characterized by a benzothiazole core with a bromine atom at the 6-position, a methyl group at the 5-position, and an amine group at the 2-position. This specific substitution pattern provides a unique scaffold for further chemical modification.
Caption: 2D structure of 6-Bromo-5-methylbenzo[d]thiazol-2-amine
Physicochemical and Identification Data
The key identifying and physical properties of this compound are summarized below. This data is crucial for researchers for characterization, quality control, and experimental design.
| Property | Value | Reference |
| IUPAC Name | 6-bromo-5-methyl-1,3-benzothiazol-2-amine | [3] |
| CAS Number | 947248-62-6 | [3][4] |
| Molecular Formula | C₈H₇BrN₂S | [3] |
| Molecular Weight | 243.13 g/mol | [3] |
| Physical Form | White to Yellow Solid | [3] |
| Purity | ≥95% (Commercially available) | [3] |
| InChI Key | CEDRKTDWUSPZEX-UHFFFAOYSA-N | [3] |
| Storage | Room temperature | [3] |
Synthesis and Mechanistic Insights
The synthesis of 2-aminobenzothiazoles is a well-established area of organic chemistry. The most common and direct route is the Hugershoff reaction, which involves the electrophilic cyclization of a substituted aniline with a thiocyanate salt in the presence of bromine.[5] This method provides a reliable pathway to 6-bromo-5-methylbenzo[d]thiazol-2-amine from its corresponding aniline precursor.
Synthetic Workflow
The synthesis proceeds via the reaction of 4-bromo-3-methylaniline with potassium thiocyanate and bromine in a suitable solvent like glacial acetic acid.
Caption: Proposed synthetic workflow for 6-Bromo-5-methylbenzo[d]thiazol-2-amine.
Proposed Experimental Protocol
This protocol is based on established methodologies for the synthesis of analogous 2-aminobenzothiazoles.[5]
Objective: To synthesize 6-bromo-5-methylbenzo[d]thiazol-2-amine.
Materials:
-
4-bromo-3-methylaniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, dissolve 4-bromo-3-methylaniline (1 equivalent) and potassium thiocyanate (2.2 equivalents) in glacial acetic acid.
-
Scientist's Note: Glacial acetic acid serves as an excellent solvent for the reactants and facilitates the reaction progress. The excess thiocyanate ensures the complete conversion of the aniline.
-
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
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Scientist's Note: This cooling is critical. The subsequent addition of bromine is an exothermic process. Maintaining a low temperature prevents the formation of unwanted side-products and controls the reaction rate.
-
-
Bromine Addition: Prepare a solution of bromine (1 equivalent) in glacial acetic acid. Add this solution dropwise to the cooled reaction mixture via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Scientist's Note: Bromine reacts with thiocyanate to form thiocyanogen, the active electrophile. Slow, controlled addition is paramount for safety and yield.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker of crushed ice. The product will precipitate out of the solution. Collect the solid product by vacuum filtration and wash thoroughly with water to remove any remaining acid and salts.
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Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final, pure 6-bromo-5-methylbenzo[d]thiazol-2-amine.
Anticipated Spectroscopic Characterization
While specific spectral data for this exact molecule is not widely published, its structure allows for the confident prediction of key signals in ¹H NMR, ¹³C NMR, and Mass Spectrometry, based on data from closely related analogs like 6-bromobenzothiazole-2-amine.[5]
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¹H NMR: The spectrum is expected to show two singlets in the aromatic region corresponding to the protons at the C4 and C7 positions. A singlet for the methyl (CH₃) protons will appear in the upfield region (around δ 2.3-2.5 ppm). A broad singlet corresponding to the amine (NH₂) protons will also be present, the chemical shift of which can vary depending on the solvent and concentration.
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¹³C NMR: The spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The C2 carbon, bonded to three heteroatoms (S, N, and the exocyclic N), will be the most downfield shifted. The remaining aromatic carbons and the methyl carbon will appear at their characteristic chemical shifts.
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Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with nearly equal intensity, which is the hallmark of a compound containing one bromine atom. The calculated exact mass is 242.9569 m/z for the C₈H₇⁷⁹BrN₂S isotope.
Potential Applications in Drug Discovery
The benzothiazole scaffold is a well-recognized "privileged structure" in medicinal chemistry.[2] The specific substitutions on 6-bromo-5-methylbenzo[d]thiazol-2-amine make it a highly attractive starting point for the development of novel therapeutics.
-
Anticancer Agents: 2-aminobenzothiazole derivatives have been extensively explored as potential anticancer agents.[6] They can be modified to target various enzymes and pathways crucial for cancer cell proliferation, such as receptor tyrosine kinases (e.g., EGFR, HER2).[2][6] The bromine atom at the 6-position provides a handle for further synthetic elaboration, for instance, through palladium-catalyzed cross-coupling reactions to introduce additional aryl groups.
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Kinase Inhibitors: The 2-aminobenzothiazole structure is a known hinge-binding motif for many protein kinases, which are critical targets in oncology and inflammatory diseases.[7] The core structure can be functionalized to create potent and selective kinase inhibitors.
-
Antimicrobial and Other Activities: The broader benzothiazole class exhibits a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[1] This compound serves as a valuable building block for generating libraries of novel benzothiazole derivatives for screening against these and other therapeutic targets.
Safety and Handling
Based on available supplier safety data, 6-bromo-5-methylbenzo[d]thiazol-2-amine should be handled with appropriate care in a laboratory setting.[3]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.[8]
-
In case of contact, rinse the affected area thoroughly with water.[9] If swallowed or if irritation persists, seek medical attention.[10]
Conclusion
6-Bromo-5-methylbenzo[d]thiazol-2-amine is a strategically substituted benzothiazole derivative with significant potential for applications in drug discovery and materials science. Its synthesis is achievable through well-understood chemical transformations, and its structure offers multiple points for further functionalization. This guide provides a foundational understanding of its chemical properties, a reliable synthetic approach, and an overview of its potential, serving as a valuable resource for researchers aiming to leverage this versatile chemical scaffold in their work.
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